Cas no 2228230-13-3 (4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid)

4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid
- 2228230-13-3
- EN300-1875635
- 4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid
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- インチ: 1S/C15H29NO4/c1-13(2,3)11(15(7,8)9-10(17)18)16-12(19)20-14(4,5)6/h11H,9H2,1-8H3,(H,16,19)(H,17,18)
- InChIKey: OZQHVIHQTGKJLM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC(C(C)(C)C)C(C)(C)CC(=O)O)=O
計算された属性
- せいみつぶんしりょう: 287.20965841g/mol
- どういたいしつりょう: 287.20965841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875635-0.05g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1875635-0.25g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1875635-0.5g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1875635-0.1g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1875635-5.0g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1875635-10.0g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1875635-5g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 5g |
$3812.0 | 2023-09-18 | ||
Enamine | EN300-1875635-1.0g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1875635-10g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1875635-2.5g |
4-{[(tert-butoxy)carbonyl]amino}-3,3,5,5-tetramethylhexanoic acid |
2228230-13-3 | 2.5g |
$2576.0 | 2023-09-18 |
4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acidに関する追加情報
Comprehensive Overview of 4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid (CAS No. 2228230-13-3)
4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid (CAS No. 2228230-13-3) is a specialized organic compound widely utilized in pharmaceutical research, peptide synthesis, and advanced material science. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the tetramethylhexanoic acid backbone, make it a valuable intermediate for drug development and bioconjugation. Researchers frequently search for "Boc-protected amino acids" or "tetramethylhexanoic acid derivatives" due to their relevance in optimizing drug stability and bioavailability.
The growing demand for peptide-based therapeutics has increased interest in compounds like 4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid. Its Boc group ensures selective deprotection during synthesis, a critical feature for minimizing side reactions. Recent studies highlight its role in developing targeted drug delivery systems, particularly in oncology and neurodegenerative disease research. Searches for "Boc-amino acid applications" or "sterically hindered carboxylic acids" often lead to discussions about this compound’s utility.
From a synthetic chemistry perspective, the tetramethylhexanoic acid moiety provides steric hindrance, which can enhance metabolic stability—a key consideration for "long-acting pharmaceuticals." This aligns with trends in sustained-release formulations, a hot topic in medicinal chemistry forums. The compound’s CAS No. 2228230-13-3 is frequently referenced in patent literature, particularly for prodrug design and biodegradable polymers.
Analytical techniques such as HPLC and NMR are essential for characterizing 4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid. Researchers often inquire about "Boc-group stability under acidic conditions" or "purification methods for branched-chain acids," reflecting practical challenges in handling this compound. Its compatibility with solid-phase peptide synthesis (SPPS) further expands its applications in high-throughput screening platforms.
Environmental and regulatory considerations also shape discussions around this compound. While not classified as hazardous, its synthesis often involves green chemistry principles to minimize waste—a priority for industries addressing "sustainable pharmaceutical manufacturing." The Boc-protected derivative’s role in biocompatible materials has gained attention in tissue engineering research, connecting it to broader trends in regenerative medicine.
In summary, 4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid (CAS No. 2228230-13-3) represents a versatile building block at the intersection of drug discovery and material science. Its structural attributes address multiple contemporary challenges, from peptide stability to controlled-release technologies, ensuring continued relevance in scientific literature and industrial applications.
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